molecular formula C24H26N2O3S2 B2555028 6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline CAS No. 1111164-88-5

6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline

Cat. No.: B2555028
CAS No.: 1111164-88-5
M. Wt: 454.6
InChI Key: VQVBWRPBGIRSPD-UHFFFAOYSA-N
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Description

6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with various functional groups, making it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂), sulfuric acid (H₂SO₄)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    Isoquinoline: A structural isomer of quinoline with different biological activities.

    Quinoxaline: Another related compound with diverse applications in medicinal chemistry.

Uniqueness

6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[6-methyl-4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S2/c1-16(2)18-5-7-19(8-6-18)31(28,29)23-20-14-17(3)4-9-22(20)25-15-21(23)24(27)26-10-12-30-13-11-26/h4-9,14-16H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVBWRPBGIRSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C(=O)N3CCSCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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